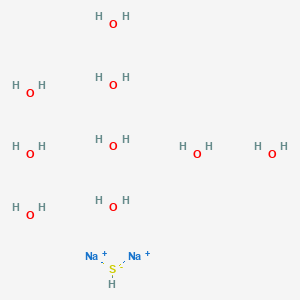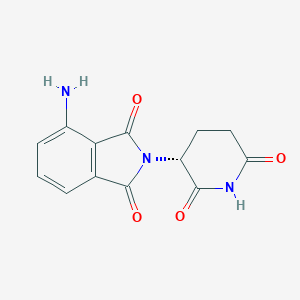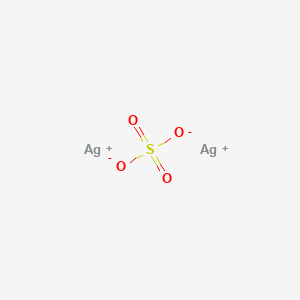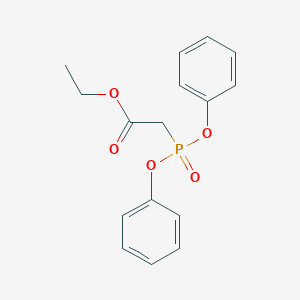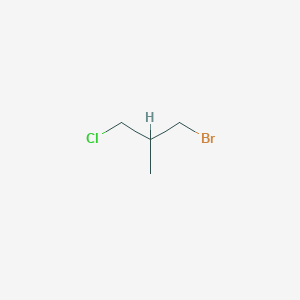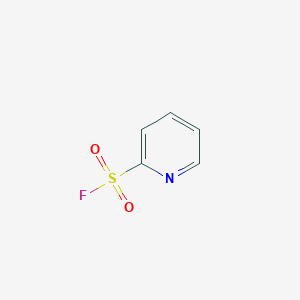![molecular formula C8H7NO2 B104005 [(Z)-2-硝基乙烯基]苯 CAS No. 15241-23-3](/img/structure/B104005.png)
[(Z)-2-硝基乙烯基]苯
概述
描述
[(Z)-2-nitroethenyl]benzene is a chemical compound with the formula C8H7NO2 . It is also known as (Z)-2-nitro-1-phenylethylene and (Z)-2-Nitrovinylbenzene . The compound is a derivative of benzene, which is a simple aromatic hydrocarbon with 6 hydrogen atoms . The (Z)-2-nitroethenyl group is attached to the benzene ring, replacing one of the hydrogen atoms .
Molecular Structure Analysis
The molecular structure of [(Z)-2-nitroethenyl]benzene is available as a 2D Mol file or as a computed 3D SD file . The compound has a double bond, which is indicated by the (Z) configuration . The exact structure would need to be viewed using the appropriate software .科学研究应用
千足虫的生物合成
[(Z)-2-硝基乙烯基]苯,以及其他硝基化合物,被发现存在于千足虫的防御异源物质中,特别是在Eutrichodesmus elegans和Eutrichodesmus armatus中。研究表明,某些前体物质,如苯乙醛肟和苯乙腈,可以转化为这些硝基化合物,揭示了千足虫生物化学和防御机制的有趣方面 (Kuwahara et al., 2018)。
化学和物理性质
已经对(Z)-2-硝基乙烯基苯的单乙氧衍生物的合成和性质进行了研究,重点关注它们的色谱和光谱特性。这些研究对于理解这些化合物在各个领域的化学行为和潜在应用至关重要 (By et al., 1990)。
催化氧化研究
在催化领域,已经探讨了(Z)-2-硝基乙烯基苯及相关化合物在氧化过程中的作用。例如,在使用一氧化氮将苯氧化为酚的选择性氧化中,这些化合物被研究以了解反应机制和催化剂如Fe-ZSM-5的作用 (Ryder et al., 2003)。同样,对于ZSM-5型沸石在芳香族化合物的选择性氧化方面的研究揭示了活性位点和反应途径的设计 (Kustov et al., 2000)。
环境监测
(Z)-2-硝基乙烯基苯化合物在环境监测中也很重要,特别是在检测有毒气体方面。关于传感器的研究,例如基于硼氮化物量子点装饰的氧化锌纳米片,已经证明了它们在检测有毒BTEX蒸气中的有效性,突显了这些化合物在保障人类健康方面的实际应用 (Choudhury et al., 2020)。
属性
IUPAC Name |
[(Z)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873028 | |
| Record name | [(Z)-2-Nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-2-nitroethenyl]benzene | |
CAS RN |
15241-23-3 | |
| Record name | 2-Nitro-1-phenylethylene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015241233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Z)-2-Nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITRO-1-PHENYLETHYLENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07KUE4ZYII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


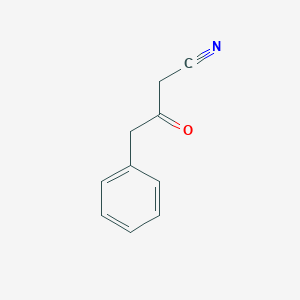
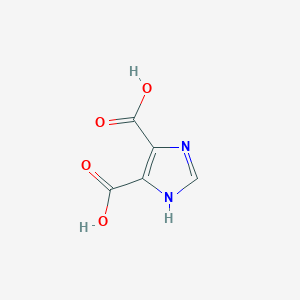
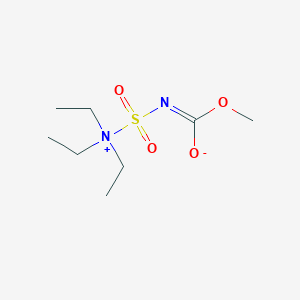
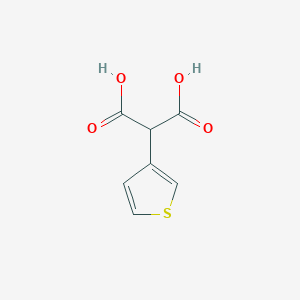
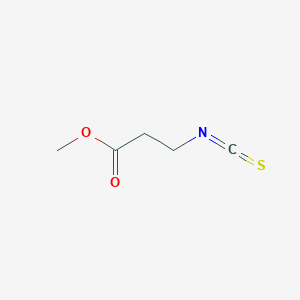
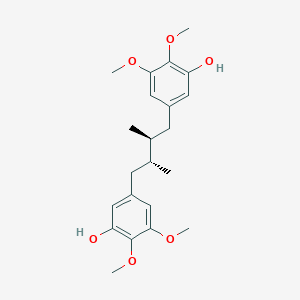
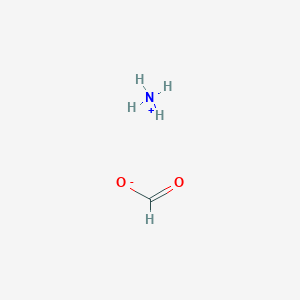
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
